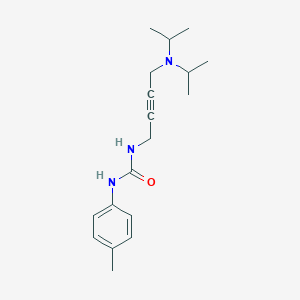

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea, also known as DIBO, is a small molecule inhibitor that has been extensively studied in the field of cancer research. DIBO has shown promising results in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

Aplicaciones Científicas De Investigación

Complexation and Unfolding of Heterocyclic Ureas

Heterocyclic ureas have been studied for their ability to form multiply hydrogen-bonded complexes. These compounds, including various ureas, exhibit conformational changes and complexation that might mimic the helix-to-sheet transitions seen in peptides. Such studies contribute to our understanding of molecular self-assembly and folding mechanisms relevant in materials science and biochemistry (Corbin et al., 2001).

Crystal Structure of Urea Derivatives

Research on the crystal structure of unsymmetrically substituted ureas has provided insights into the molecular arrangement and hydrogen bonding interactions within these compounds. This information is crucial for the design and synthesis of new materials with specific properties (Rao et al., 2010).

Urea-Fluoride Interaction

Studies on the interaction between urea derivatives and fluoride ions have shown significant effects on proton transfer and complex formation. These interactions are relevant to understanding the behavior of urea derivatives in various chemical and biological contexts, potentially influencing solvent properties and reaction mechanisms (Boiocchi et al., 2004).

Synthesis and Characterization of Polyurethane-Ureas

Research on metal-containing polyurethane-ureas highlights the synthesis and characterization of these compounds, which could be relevant for applications in materials science, including coatings, adhesives, and sealants. The study discusses the thermal properties and flammability of these polymers, indicating their potential use in various industrial applications (Chantarasiri et al., 2004).

Osmolyte Interactions with Proteins

Research into the interactions between urea derivatives and proteins, specifically looking at osmolyte effects, can provide insights into protein folding and stability. Understanding how urea and methylamine mixtures affect protein stability has implications for biochemistry and molecular biology, offering potential applications in protein engineering and drug design (Lin & Timasheff, 1994).

Propiedades

IUPAC Name |

1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-14(2)21(15(3)4)13-7-6-12-19-18(22)20-17-10-8-16(5)9-11-17/h8-11,14-15H,12-13H2,1-5H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNQKENBLKVKKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC#CCN(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2471460.png)

![4-bromo-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2471463.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide](/img/structure/B2471467.png)

![ethyl 3-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2471470.png)

![3,7-Dimethyl-1-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2471471.png)

![1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2471472.png)

![4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2471474.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2471476.png)

![7-Azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2471479.png)